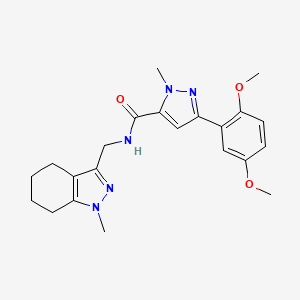
3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization with dimethoxyphenyl and indazole moieties. Recent literature highlights various synthetic routes that optimize yield and purity while maintaining biological efficacy .
Antitumor Activity
Recent studies have indicated that derivatives containing the indazole structure exhibit significant antitumor properties. For instance, compounds with similar frameworks have been shown to inhibit pan-Pim kinases, which are implicated in various cancers. A notable study reported that specific indazole derivatives demonstrated IC50 values in the low nanomolar range against Pim kinases .
| Compound | IC50 (nM) | Target |
|---|---|---|
| 82a | 0.4 | Pim-1 |
| 82a | 1.1 | Pim-2 |
| 82a | 0.4 | Pim-3 |
Antiviral Properties
In addition to antitumor activity, indazole derivatives have been explored for their antiviral effects. For example, certain pyrazole-fused compounds showed promising results against herpes simplex virus (HSV) with significant inhibition rates at concentrations as low as 50 μM .
| Compound | Virus Targeted | Inhibition Rate (%) at 50 μM |
|---|---|---|
| 3ad | HSV-1 | 91% |
The biological activity of this compound can be attributed to multiple mechanisms:
- Kinase Inhibition : The compound's structure allows it to interact with ATP-binding sites on kinases like Pim kinases, leading to reduced cell proliferation in cancer models.
- Antiviral Mechanisms : The antiviral activity may involve interference with viral replication processes or host cell signaling pathways that viruses exploit for replication.
- Cytotoxicity : Evaluations of cytotoxic effects in various cell lines indicate a selective toxicity profile that spares normal cells while targeting malignant ones .
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical settings:
- Case Study 1 : A derivative similar to our compound was tested in vitro against multiple myeloma cell lines and exhibited an IC50 of 0.64 μM, indicating potent antiproliferative effects .
- Case Study 2 : Another study highlighted the use of indazole derivatives in a murine model of cancer, where administration resulted in significant tumor reduction compared to controls .
Propriétés
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-26-19-8-6-5-7-15(19)18(25-26)13-23-22(28)20-12-17(24-27(20)2)16-11-14(29-3)9-10-21(16)30-4/h9-12H,5-8,13H2,1-4H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCWFKZJKXUIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














